molecular formula C15H14N2 B3025628 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine CAS No. 881040-60-4

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine

Cat. No. B3025628
M. Wt: 222.28 g/mol
InChI Key: UKOKXOPCNWJICX-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C16H14N2 . It is used for research purposes .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A recent method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine is characterized by a fused bicyclic 5–6 heterocycle . The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine, can undergo various chemical reactions. These include direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Therapeutic Agent Potential

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine, a derivative of imidazo[1,2-a]pyridine, is known for its broad range of applications in medicinal chemistry. It has shown promise in areas such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and as a proton pump inhibitor and insecticidal agent. This scaffold is present in various marketed preparations like zolimidine, zolpidem, and alpidem. Structural modifications of this compound could lead to the discovery of novel therapeutic agents (Deep et al., 2016).

Anticholinesterase Activity

Imidazo[1,2-a]pyridine-based compounds have shown significant potential in treating heart and circulatory failures. They have demonstrated promising anticholinesterase (AChE and BChE) inhibitory activities, which are essential in the treatment of neurodegenerative diseases like Alzheimer's. Certain derivatives exhibit strong inhibition effects, confirmed by computational molecular docking studies (Kwong et al., 2019).

Chemical Synthesis and Biological Activity Enhancement

The synthesis of imidazo[1,2-a]pyridines, using mild reaction conditions and inexpensive catalysts, plays a vital role in pharmaceutical applications. These synthetic methods focus on enhancing biological activity by creating functionalized imidazo[1,2-a]pyridine derivatives (Ravi & Adimurthy, 2017).

Fluorescent and Optical Probe Development

Imidazo[1,2-a]pyridine derivatives have been used to create highly selective colorimetric and optical probes for metal ions, particularly copper ions. These compounds change color in the presence of specific ions, offering potential applications in chemical sensing and environmental monitoring (Shao et al., 2010).

Exploration in Cancer Therapy

Imidazo[1,2-a]pyridine has been a focus in anticancer research, with various analogues serving as lead molecules in clinical trials. These compounds have shown efficacy in inhibiting various cancer-related pathways and tumor cell lines, highlighting their potential as novel anticancer agents (Goel, Luxami, & Paul, 2016).

properties

IUPAC Name

2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-6-7-12(2)13(9-11)14-10-17-8-4-3-5-15(17)16-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOKXOPCNWJICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258980
Record name 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine

CAS RN

881040-60-4
Record name 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZH Ren, MN Zhao, Y Yi, YY Wang, ZH Guan - Synthesis, 2016 - thieme-connect.com
A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines has been developed. This reaction tolerates a …
Number of citations: 22 www.thieme-connect.com

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